molecular formula C7H4BrNO3 B1297750 4-Bromo-2-nitrobenzaldehyde CAS No. 5551-12-2

4-Bromo-2-nitrobenzaldehyde

Cat. No. B1297750
CAS RN: 5551-12-2
M. Wt: 230.02 g/mol
InChI Key: GSXUXSXBEUJRAJ-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzaldehyde is a chemical compound that has been the subject of various research studies due to its potential applications in different fields such as medicine, agriculture, and organic synthesis. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzaldehyde core.

Synthesis Analysis

The synthesis of 4-Bromo-2-nitrobenzaldehyde has been explored through different methods. One approach involves a regioselective bromine/lithium exchange in 2,5-dibromo-1-nitrobenzene, leading to the formation of the compound with high yield and without the formation of isomeric aldehydes . Another study reported the synthesis of substituted 2-bromobenzaldehydes, which could potentially include 4-Bromo-2-nitrobenzaldehyde, using a palladium-catalyzed ortho-bromination of benzaldehydes . Additionally, a green synthesis method has been developed for a Schiff base compound derived from 4-Bromo-2-nitrobenzaldehyde, highlighting the use of environmentally friendly synthesis techniques .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitrobenzaldehyde and its derivatives has been elucidated using various spectroscopic techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For instance, the Schiff base compound derived from 4-Bromo-2-nitrobenzaldehyde was found to have a monoclinic crystal structure . In another study, the molecular structure and properties of a related compound, 2-fluoro-4-bromobenzaldehyde, were investigated, providing insights into the effects of halogen substitution on molecular conformation .

Chemical Reactions Analysis

4-Bromo-2-nitrobenzaldehyde can undergo various chemical reactions, forming different derivatives and products. For example, it can be used in the synthesis of Schiff bases through condensation reactions . It can also participate in the synthesis of complex organic compounds such as Tyrian purple when reacted with nitromethane . Furthermore, the bromination of 2-nitrobenzaldehyde has been reexamined, revealing the formation of mono- and dibrominated products, which could include 4-Bromo-2-nitrobenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-nitrobenzaldehyde and its derivatives are influenced by the presence of substituents on the benzene ring. The Schiff base derivative of 4-Bromo-2-nitrobenzaldehyde exhibited considerable urease inhibitory activity, suggesting potential medicinal and agricultural applications . The study of 2-fluoro-4-bromobenzaldehyde provided detailed information on the vibrational spectra and molecular structure, which are essential for understanding the physical properties of halogen-substituted benzaldehydes .

Scientific Research Applications

Preparation of Tyrian Purple (6,6′-Dibromoindigo)

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Bromo-2-nitrobenzaldehyde is used in the synthesis of Tyrian Purple (6,6′-dibromoindigo), a famous dye of antiquity .
  • Methods of Application : The synthesis is based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, in analogy to the Baeyer-Drewsen process for the manufacture of indigo .
  • Results or Outcomes : The substituted benzaldehyde was prepared, in five steps starting from 2,4-dinitrotoluene, in an overall yield of about 34% .

Optical Behavior of Organic Nonlinear Optical Crystal

  • Scientific Field : Material Science
  • Application Summary : 4-Bromo-2-nitrobenzaldehyde is used in the growth of organic nonlinear optical crystals .
  • Methods of Application : The optical properties of the crystal were analyzed using UV-Vis analysis .
  • Results or Outcomes : The results of the analysis are not specified in the source .

Negishi-type Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Bromo-2-nitrobenzaldehyde undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results or Outcomes : The results of the coupling reaction are not specified in the source .

Safety And Hazards

4-Bromo-2-nitrobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXUXSXBEUJRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920135
Record name 4-Bromo-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitrobenzaldehyde

CAS RN

908334-04-3, 5551-12-2
Record name 4-Bromo-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of sodium periodate (298 g, 1.40 mol) in THF—H2O (4 L, 1:1) at 0° C. was added (E)-1-(4-bromo-2-nitrostyryl)pyrrolidine (138 g, 464 mmol). The mixture was stirred for 15 h and then filtered to remove solid precipitates. The aqueous layer from the filtrate was separated and extracted with EtOAc (4×200 mL). The combined organic layers were washed with H2O (2×200 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to give the crude product that was purified by silica gel flash column chromatography (5% EtOAc in hexanes) to afford 91 g (86%) of 4-bromo-2-nitrobenzaldehyde.
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298 g
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138 g
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4 L
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Synthesis routes and methods II

Procedure details

To a solution of crude (E)-2-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine (35.5 g, 131 mmol) in THF (300 mL) and pH 7.2 phosphate buffer (300 mL) was added NaIO4 (56.0 g, 262 mmol). The solids were removed and the filter cake was washed with EtOAc (200 mL). The filtrate was washed with brine (2×100 mL), dried and concentrated. The concentrate was purified via flash chromatography (5% EtOAc/hexanes to 10% EtOAc/hexanes) to provide 4-bromo-2-nitrobenzaldehyde (8.41 g, 28% yield).
Quantity
35.5 g
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reactant
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NaIO4
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56 g
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300 mL
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300 mL
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solvent
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Synthesis routes and methods III

Procedure details

Manganese (IV) oxide (4 eq) was added to a 0.18M solution of (4-bromo-2-nitrophenyl)methanol in dichloromethane. The suspension was stirred at ambient temperature under Argon for 12 h. The reaction mixture was filtered through celite and filter cake was washed with dichloromethane. The combined filtrate was concentrated to give brown color solid in 78% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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